exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
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Overview
Description
exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester: is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing a functional group with another atom or group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of different functional groups based on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic properties.
Industry: : Employed in the production of specialty chemicals and catalysts.
Mechanism of Action
The mechanism by which exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its bicyclic structure and specific functional groups. Similar compounds include:
Bicyclo[3.2.0]heptane derivatives: : These compounds share the bicyclic structure but may have different functional groups.
Hydroxylated aza-bicyclo compounds: : These compounds have similar bicyclic structures with nitrogen atoms but differ in the position and type of hydroxyl groups.
Properties
IUPAC Name |
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBUCCBQRIZOA-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@@H](CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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